1,2,4,5-Tetraisopropylbenzene

Beschreibung

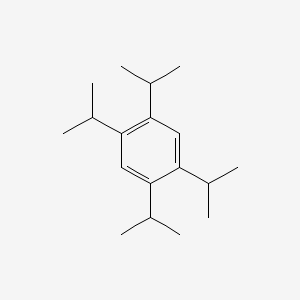

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4,5-tetra(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-11(2)15-9-17(13(5)6)18(14(7)8)10-16(15)12(3)4/h9-14H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXLYQQDLJJEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870739 | |

| Record name | 1,2,4,5-Tetrakis(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-11-0 | |

| Record name | 1,2,4,5-Tetraisopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetraisopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5-Tetraisopropylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrakis(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetraisopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4,5-TETRAISOPROPYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z46U64B61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1,2,4,5 Tetraisopropylbenzene

Direct Synthesis Approaches

The formation of the 1,2,4,5-tetraisopropylbenzene core can be achieved through several distinct synthetic strategies. These approaches range from classical electrophilic aromatic substitution methods to more contemporary catalytic cyclization reactions.

The Friedel-Crafts alkylation, first reported in 1877, remains a cornerstone of C-C bond formation on aromatic rings. lumenlearning.com It is a form of electrophilic aromatic substitution used to attach alkyl substituents to an aromatic nucleus. mt.comperiodicchemistry.com While often challenging to control, the inherent tendency of this reaction towards polyalkylation can be leveraged for the synthesis of highly substituted compounds like this compound. libretexts.orglibretexts.orglibretexts.org The reaction proceeds via the generation of an electrophile, typically a carbocation, from an alkyl halide or alkene, which then attacks the electron-rich benzene (B151609) ring. mt.comyoutube.com

The success of a Friedel-Crafts alkylation hinges on the effective generation of the electrophilic alkylating agent. This is typically accomplished using a strong Lewis acid catalyst. mt.com For the synthesis of polyisopropylbenzenes, common isopropylating agents include propylene (B89431), isopropyl chloride, and isopropyl alcohol. The catalyst activates the agent, facilitating the attack on the aromatic ring.

A variety of catalyst systems can be employed, each with distinct activities and selectivities.

Lewis Acids: Traditional catalysts include metal halides such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), antimony pentachloride (SbCl₅), and boron trifluoride (BF₃). lumenlearning.comlibretexts.org These are highly effective but can sometimes lead to side reactions.

Mineral Acids: Brønsted acids like sulfuric acid (H₂SO₄), hydrofluoric acid (HF), and phosphoric acid (H₃PO₄) are also capable of catalyzing the alkylation, particularly with alkenes like propylene. google.com

Solid Acid Catalysts: For industrial applications, solid acid catalysts such as phosphoric acid on a solid support are often preferred, as seen in the large-scale production of cumene (B47948) (isopropylbenzene). google.com

Ionic Liquids: More modern approaches have explored the use of ionic liquids, which can offer advantages in terms of catalyst recycling and product selectivity, as demonstrated in the synthesis of 1,3,5-triisopropylbenzene (B165165). researchgate.net

Reaction optimization is crucial for maximizing the yield of the desired tetrasubstituted product. Since the introduction of an electron-donating alkyl group activates the benzene ring, the product of the initial alkylation is more reactive than benzene itself, leading to further substitution. libretexts.orgyoutube.comyoutube.com To promote the formation of this compound, reaction conditions are manipulated to favor exhaustive alkylation. This typically involves using a significant molar excess of the isopropylating agent relative to benzene and controlling parameters such as temperature and reaction time to drive the equilibrium toward the polysubstituted product.

| Catalyst Type | Examples | Key Characteristics |

|---|---|---|

| Lewis Acids | AlCl₃, FeCl₃, SbCl₅, BF₃ | High reactivity; commonly used in laboratory-scale synthesis. lumenlearning.comlibretexts.org |

| Mineral Acids | H₂SO₄, HF, H₃PO₄ | Effective with alkene alkylating agents like propylene. google.com |

| Solid Acids | Phosphoric acid on support | Used in industrial processes; allows for easier separation. google.com |

| Ionic Liquids | e.g., 2AlCl₃/Et₃NHCl | Can offer improved selectivity and potential for catalyst recycling. researchgate.net |

The distribution of isomers in polyalkylation reactions is governed by the directing effects of the substituents and thermodynamic stability. The isopropyl group is an activating substituent that directs incoming electrophiles to the ortho and para positions. youtube.com

The formation of this compound can be envisioned as a stepwise process:

Mono-alkylation: Benzene reacts to form isopropylbenzene (cumene).

Di-alkylation: The isopropyl group directs the second alkylation primarily to the para position (to form 1,4-diisopropylbenzene) and the ortho position (to form 1,2-diisopropylbenzene), with the para isomer often favored due to reduced steric hindrance.

Tri-alkylation: The two existing isopropyl groups direct the third addition. For example, alkylation of 1,4-diisopropylbenzene (B50396) leads to 1,2,4-triisopropylbenzene (B3344860).

Tetra-alkylation: The three isopropyl groups on 1,2,4-triisopropylbenzene direct the fourth group. The available positions are C3, C5, and C6. Attack at the C5 position, which is para to the C2 isopropyl group and ortho to the C4 group, results in the formation of the 1,2,4,5-isomer.

While kinetic control at lower temperatures might favor other isomers, the 1,2,4,5-substitution pattern is often favored under conditions that allow for equilibrium to be reached (thermodynamic control). chemguide.co.uk The bulky isopropyl groups introduce significant steric strain, and the 1,2,4,5-isomer represents a thermodynamically stable arrangement that minimizes these unfavorable steric interactions compared to more crowded isomers like 1,2,3,4-tetraisopropylbenzene. Isomerization and transalkylation reactions, catalyzed by the Lewis acid, can occur at higher temperatures, allowing the isomer mixture to equilibrate to the most stable products. google.comchemguide.co.uk

A contemporary and efficient method for constructing 1,2,4,5-tetra-substituted benzenes involves the copper-catalyzed dimerization of γ,δ-unsaturated ketones. rsc.orgresearchgate.net This strategy provides a robust and facile route to polysubstituted benzene derivatives under mild conditions, proceeding through a one-pot procedure that forms multiple carbon-carbon bonds. rsc.orgrsc.org

The proposed catalytic cycle begins with the coordination of a Cu(II) catalyst to the γ,δ-unsaturated ketone. rsc.org The catalyst then promotes an isomerization of the substrate via a 1,n-hydride shift, generating key unsaturated ketone intermediates. rsc.org These reactive intermediates subsequently undergo a dimerization and cyclization cascade, ultimately leading to the formation of the aromatic 1,2,4,5-tetra-substituted benzene ring. The copper catalyst plays a critical role in enhancing the reactivity and facilitating the necessary isomerization steps. rsc.org This method is noted for its high atom economy and broad substrate scope, allowing for the synthesis of a variety of tetra-substituted benzenes by changing the structure of the starting ketone. rsc.orgrsc.org

| Feature | Description |

|---|---|

| Reaction Type | Dimerization / Cyclization Cascade |

| Catalyst | Copper(II) species. rsc.org |

| Substrate | γ,δ-Unsaturated Ketones. rsc.org |

| Product | 1,2,4,5-Tetra-substituted Benzenes. rsc.orgresearchgate.net |

| Key Advantages | Mild conditions, one-pot procedure, high atom economy, broad scope. rsc.org |

Friedel-Crafts Alkylation Protocols for Polyisopropylbenzenes

Post-Synthetic Derivatization Strategies

Once synthesized, the this compound molecule can potentially undergo further functionalization, allowing for the introduction of other chemical groups onto the aromatic ring.

The reactivity of this compound in electrophilic aromatic substitution (EAS) is dictated by the electronic and steric properties of the four isopropyl substituents.

Electronic Effects: The four electron-donating isopropyl groups strongly activate the benzene ring, making it highly nucleophilic and thus very reactive towards electrophiles. vanderbilt.edu This is a cumulative effect, where each alkyl group contributes electron density to the π-system, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the substitution mechanism. libretexts.org

Regioselectivity and Steric Effects: The molecule has two equivalent unsubstituted positions at C3 and C6. These are the only sites available for substitution. The directing effects of the four alkyl groups converge on these positions. For example, the C3 position is ortho to the isopropyl groups at C2 and C4, and meta to the groups at C1 and C5. Since alkyl groups are ortho-, para-directors, the C3 and C6 positions are electronically activated for electrophilic attack.

However, the most significant factor governing the reactivity of this molecule is steric hindrance. The two available positions (C3 and C6) are each flanked by two bulky isopropyl groups. This creates a highly crowded environment that can physically block the approach of an incoming electrophile. This steric congestion would likely inhibit or prevent many standard EAS reactions, especially those involving large electrophiles, such as Friedel-Crafts acylation. chemguide.co.uk While the ring is electronically very rich, any potential substitution reaction would require carefully selected, often smaller, electrophiles and potentially harsh reaction conditions to overcome the high steric barrier.

Electrophilic Aromatic Substitution Reactions of this compound

Sulfonation Reactions and Product Distribution (e.g., Benzenesulphonic Acid Derivatives)

The treatment of this compound with sulfonating agents does not yield the simple, direct sulfonation product. Instead, the significant steric strain imposed by the four isopropyl groups facilitates the loss of one or more of these substituents. Research has shown that the sulfonation of this compound ultimately leads to the formation of a triisopropylbenzene (B8360398) sulfonate. This indicates that a dealkylation (specifically, deisopropylation) process occurs concurrently with the sulfonation reaction. The primary product identified is 1,2,4-triisopropylbenzene-5-sulfonate.

Mechanistic Studies of Sulphonation Pathways and Dealkylation Phenomena

The mechanism of sulfonation of polyalkylbenzenes, particularly those that are highly substituted like this compound, is complex and often involves rearrangements and dealkylation. The dealkylation observed during the sulfonation of this compound is a consequence of the severe steric crowding on the benzene ring. The bulky isopropyl groups create a strained system, and the introduction of an even bulkier sulfonic acid group further destabilizes the molecule.

The proposed mechanism involves an initial electrophilic attack by SO₃ on the aromatic ring to form a sigma complex (arenium ion). Due to the steric hindrance, the subsequent loss of a proton to restore aromaticity is competitive with the cleavage of an isopropyl group. The isopropyl cation can then be released, often as propene through elimination of a proton. This dealkylation relieves steric strain and allows for the formation of a more stable sulfonated product.

This type of reaction, where an alkyl group migrates or is eliminated during sulfonation, is related to the Jacobsen rearrangement . wikipedia.orgslideshare.netlibretexts.orgorganicreactions.org This rearrangement is a characteristic reaction of polyalkylbenzenes with sulfuric acid, where alkyl groups can migrate to different positions on the benzene ring. wikipedia.orgslideshare.netlibretexts.orgorganicreactions.org In the case of this compound, the extreme steric hindrance favors dealkylation over rearrangement, leading to the formation of triisopropylbenzenesulfonic acid. The reaction can be envisioned as a reversible process where the ipso-attack of a proton can lead to desulfonation, and the attack at a carbon bearing an isopropyl group can lead to dealkylation.

Oxidative Transformations

The oxidation of the isopropyl groups of this compound presents a potential route to valuable industrial chemicals, such as pyromellitic dianhydride (PMDA). However, the steric shielding of the benzylic protons by the methyl groups of the isopropyl substituents significantly impacts the oxidizability of the molecule.

Catalytic Air Oxidation to Pyromellitic Dianhydride (PMDA)

Pyromellitic dianhydride (PMDA) is a crucial monomer in the production of high-performance polyimides. While the industrial synthesis of PMDA typically involves the vapor-phase oxidation of durene (1,2,4,5-tetramethylbenzene), the oxidation of this compound to PMDA is a less explored but theoretically viable pathway. This transformation would involve the oxidative degradation of all four isopropyl groups to carboxylic acids, followed by dehydration to form the dianhydride.

Influence of Catalyst Composition and Reaction Conditions

The catalytic air oxidation of alkylbenzenes to carboxylic acids is typically carried out at high temperatures in the presence of a heterogeneous catalyst. For the oxidation of durene to PMDA, catalysts based on vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂) are commonly employed. researchgate.netiitm.ac.inresearchgate.net It is plausible that a similar catalyst system could be applied to the oxidation of this compound.

The composition of the catalyst, including the promoter elements and the nature of the support, plays a critical role in the activity and selectivity of the oxidation reaction. The reaction conditions, such as temperature, pressure, and residence time, would also need to be carefully optimized to achieve a reasonable yield of PMDA while minimizing the formation of byproducts from incomplete oxidation or ring cleavage.

Table 1: Potential Catalyst Systems for the Oxidation of this compound

| Catalyst System | Support | Potential Promoters | Key Characteristics |

| Vanadium Oxide | Titanium Dioxide (Anatase) | Molybdenum, Phosphorus, Antimony | Widely used for selective oxidation of alkylaromatics. researchgate.netiitm.ac.inresearchgate.net |

| Mixed Metal Oxides | Alumina, Zirconia | Cobalt, Manganese, Cerium | Can offer enhanced redox properties and thermal stability. |

This table is based on catalysts used for analogous oxidation reactions and represents potential systems for this compound.

Steric Hindrance Effects on Oxidizability and Yield

The four bulky isopropyl groups in this compound present a significant steric barrier to the catalytic active sites. This steric hindrance can impede the adsorption of the reactant onto the catalyst surface and hinder the abstraction of the benzylic hydrogens, which is often the rate-determining step in the oxidation process. As a result, the oxidizability of this compound is expected to be lower than that of less hindered alkylbenzenes like durene.

The steric crowding could also lead to a lower yield of PMDA due to incomplete oxidation of all four isopropyl groups or an increased propensity for side reactions, such as the formation of carbon oxides. Overcoming these steric effects would likely require more severe reaction conditions, which could in turn decrease the selectivity of the desired product.

Cyclialkylation Reactions of Polyisopropylbenzenes

While less common than sulfonation and oxidation, polyisopropylbenzenes can undergo cyclialkylation reactions under acidic conditions. These reactions involve the intramolecular or intermolecular cyclization of an isopropyl group onto the aromatic ring or another alkyl group, leading to the formation of polycyclic aromatic hydrocarbons.

Specific examples of cyclialkylation reactions involving this compound are not extensively reported in the literature. However, based on the general principles of Friedel-Crafts chemistry, it is conceivable that under strong acid catalysis, an isopropyl group could be cleaved to form a carbocation, which could then re-alkylate the aromatic ring in an intramolecular fashion, leading to the formation of a five- or six-membered ring fused to the benzene core. The high degree of substitution and steric strain in this compound might favor such intramolecular rearrangements under forcing conditions.

Reactions with Olefins and Alkyl Halides under Friedel-Crafts Conditions

Direct Friedel-Crafts alkylation on the aromatic ring of this compound is not well-documented in scientific literature. The benzene ring in this molecule is already electron-rich and heavily substituted, which typically passivates it towards further alkylation. The significant steric hindrance presented by the four isopropyl groups makes the two available positions on the aromatic ring (positions 3 and 6) largely inaccessible to incoming electrophiles.

Under the strong Lewis or Brønsted acid conditions characteristic of Friedel-Crafts reactions, highly substituted polyalkylbenzenes are prone to undergo isomerization or dealkylation-realkylation reactions. For instance, studies on the related compound 1,2,4-triisopropylbenzene have focused on its catalytic cracking, a process that involves the removal and rearrangement of the isopropyl groups. It is plausible that under Friedel-Crafts conditions, this compound would similarly undergo dealkylation, losing an isopropyl group to form a stable isopropyl cation, or isomerize to a thermodynamically more stable substitution pattern, rather than undergoing further alkylation.

Another potential pathway for highly alkylated arenes under electrophilic conditions is ipso-substitution. govtpgcdatia.ac.inucla.edu In this type of reaction, the incoming electrophile attacks a carbon atom already bearing a substituent. The isopropyl group is a good leaving group as it can form a stable tertiary carbocation, making ipso attack a feasible, though not specifically documented, reaction for this compound. youtube.comquora.com

Formation of Condensed Ring Systems and Reaction Mechanisms

While this compound itself is not reported as a direct precursor for condensed ring systems, related polyisopropylbenzenes are known to undergo intramolecular cyclialkylation reactions to form such structures. These reactions provide insight into the potential reactivity of the isopropyl side chains in a sterically crowded environment.

For example, the Friedel-Crafts reaction of 1,3,5-triisopropylbenzene with isobutene (in the presence of isopropyl chloride as a hydride ion acceptor) yields 1,1,3,3,5,5,7,7-octamethylhydrindacene, a tricyclic compound with a 1,2,4,5-tetrasubstituted central ring.

Reaction Mechanism: The proposed mechanism involves a series of dealkylation, alkylation, and cyclization steps.

Initially, a hydride ion is transferred from an isopropyl group on the starting material to a t-butyl carbocation (formed from isobutene), generating a carbocation on the side chain of the triisopropylbenzene.

This side-chain carbocation is then alkylated by isobutene.

The resulting cation subsequently undergoes an intramolecular electrophilic attack on an adjacent position of the aromatic ring, forming a five-membered ring.

This process is repeated, ultimately leading to the formation of the fused hydrindacene ring system.

This demonstrates that under Friedel-Crafts conditions, the side chains of polyisopropylbenzenes can be activated to participate in complex cyclization cascades, leading to condensed aromatic products.

Investigation of Other Chemical Transformations

The chemical transformations of this compound, beyond the scope of Friedel-Crafts conditions, are also governed by its sterically hindered nature and the presence of reactive isopropyl groups.

Oxidation: The oxidation of polyalkylbenzenes, for instance with nitric acid, typically results in the conversion of the alkyl side chains into carboxylic acid groups. acs.orgacs.orggoogle.comgoogle.com The benzylic hydrogens on the isopropyl groups are susceptible to oxidation. Under controlled conditions, this could potentially lead to the formation of alcohols, ketones, or, with more aggressive oxidation, the cleavage of the isopropyl groups and formation of carboxylic acids at the corresponding positions on the benzene ring. The specific oxidation products of this compound are not detailed in the available literature, but the general reactivity pattern for polyalkylbenzenes suggests the side chains would be the primary site of reaction.

Nitration and Halogenation: Electrophilic aromatic substitution reactions such as nitration and halogenation on this compound face significant challenges.

Steric Hindrance: The bulky isopropyl groups effectively block the approach of electrophiles to the remaining C-H bonds on the ring.

Side-Chain Reactivity: The conditions for many electrophilic substitutions can affect the alkyl groups. For example, nitration with a mixture of nitric and sulfuric acid could lead to oxidation of the isopropyl groups.

Ipso-Substitution: As mentioned previously, a more likely outcome than substitution at the C-H positions is ipso-substitution, where an incoming electrophile (e.g., NO₂⁺) replaces one of the isopropyl groups. youtube.comquora.com This pathway is common for highly alkylated aromatics where the departing alkyl group can form a stable carbocation.

Due to these factors, achieving selective substitution at the 3- and 6-positions of this compound via standard electrophilic aromatic substitution methods is expected to be difficult, with side-chain reactions or ipso-substitution being probable competing pathways.

Spectroscopic and Structural Characterization of 1,2,4,5 Tetraisopropylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 1,2,4,5-tetraisopropylbenzene. Both proton (¹H) and carbon-13 (¹³C) NMR techniques are instrumental in confirming the compound's identity and understanding the electronic and steric environment of its constituent atoms.

The ¹H NMR spectrum of this compound is distinguished by the characteristic signals of its isopropyl groups. Due to the molecule's symmetry, the two protons on the benzene (B151609) ring are chemically equivalent, resulting in a single signal. The protons of the four isopropyl groups also exhibit equivalence.

The methine proton (-CH) of each isopropyl group is adjacent to six equivalent methyl protons, leading to its signal being split into a septet. Conversely, the six methyl protons (-CH₃) are coupled to a single methine proton, causing their signal to appear as a doublet.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.10 | Singlet |

| Isopropyl Methine (-CH) | 3.14 | Septet |

Note: Chemical shifts are approximate and can vary slightly based on the solvent used.

Solid-state NMR relaxation studies offer a window into the internal motions of this compound in its crystalline form. These studies measure the spin-lattice relaxation time (T₁), which is sensitive to molecular motions occurring on the timescale of the NMR frequency.

The temperature dependence of the proton spin-lattice relaxation rate (1/T₁) for this compound typically shows at least one minimum when plotted against inverse temperature. This T₁ minimum occurs when the correlation time for a specific molecular motion matches the inverse of the NMR Larmor frequency. The position and depth of this minimum are characteristic of the motional process, providing data to calculate its activation energy.

For sterically hindered molecules like this compound, the dominant low-temperature relaxation mechanism is the stochastic reorientation of the methyl groups. The analysis of the T₁ relaxation data allows for the quantification of the dynamics of this process. The activation energy for the reorientation of the methyl groups can be determined from the slope of the relaxation rate data on a logarithmic plot versus inverse temperature, particularly on the low-temperature side of the T₁ minimum.

The ¹³C NMR spectrum provides a definitive fingerprint of the carbon skeleton of this compound. Due to the molecule's high symmetry, only four distinct carbon signals are observed.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-isopropyl) | 145.7 |

| Aromatic (C-H) | 120.9 |

| Isopropyl Methine (-CH) | 34.0 |

Note: Chemical shifts are approximate and can vary slightly based on the solvent used.

Solid-State Proton Zeeman Relaxation Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in probing the electronic structure of aromatic compounds. The absorption of UV radiation by this compound corresponds to the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the benzene ring.

The UV spectrum of benzene and its derivatives is characterized by three main absorption bands, often referred to as the E1, E2, and B bands. spcmc.ac.in The high symmetry of benzene renders some of these transitions forbidden, resulting in weak absorptions. spcmc.ac.in For this compound, the alkyl substituents on the benzene ring cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) and an increase in the intensity of the absorption (a hyperchromic effect). This is due to the electron-donating nature of the isopropyl groups, which perturbs the π-electron system of the benzene ring.

Table 1: Typical UV Absorption Bands for Alkyl-Substituted Benzenes

| Band | Typical Wavelength (λmax) for Benzene | Expected Shift with Alkyl Substitution |

| E1 Band | ~184 nm | Bathochromic Shift |

| E2 Band | ~204 nm | Bathochromic Shift |

| B Band | ~256 nm | Bathochromic and Hyperchromic Shift |

Note: The exact λmax and molar absorptivity (ε) values for this compound would require experimental measurement.

The UV-Vis spectrum of this compound can be understood by comparing it with other polyalkylated benzenes. As the number of alkyl groups on the benzene ring increases, the bathochromic and hyperchromic shifts of the absorption bands become more pronounced. shimadzu.com For instance, the spectra of diethylbenzene isomers show distinct absorption features. nist.gov The extension of conjugation in larger aromatic systems, like naphthalene (B1677914) and anthracene, leads to more significant shifts to longer wavelengths. shimadzu.com

The substitution pattern also influences the spectrum. For example, the UV spectra of ortho-, meta-, and para-diethylbenzene exhibit differences in their absorption maxima and intensities. nist.gov Similarly, the specific 1,2,4,5-substitution pattern of tetraisopropylbenzene will result in a characteristic UV-Vis spectrum that distinguishes it from other tetraisopropylbenzene isomers. The cumulative effect of the four isopropyl groups is expected to cause a noticeable red shift compared to less substituted benzenes like toluene (B28343) or the xylenes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups and substitution patterns of organic molecules by analyzing their vibrational modes. msu.edu

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent parts: the isopropyl groups and the substituted benzene ring.

Isopropyl Group Vibrations:

C-H Stretching: The isopropyl groups exhibit strong C-H stretching vibrations in the region of 2850-2960 cm⁻¹. libretexts.org

C-H Bending: Characteristic bending vibrations for the isopropyl group are also expected, which can help confirm its presence.

Benzene Moiety Vibrations:

Aromatic C-H Stretching: A weak absorption is typically observed around 3030 cm⁻¹ for the C-H stretching of the hydrogens attached to the aromatic ring. libretexts.orglibretexts.org

C=C Ring Stretching: A series of medium-intensity absorptions in the 1450 to 1600 cm⁻¹ region are due to the stretching of the carbon-carbon bonds within the benzene ring. libretexts.org

Overtone and Combination Bands: Weak absorptions can appear in the 1660 to 2000 cm⁻¹ range, which are characteristic of the substitution pattern on the benzene ring. spectra-analysis.com

Table 2: Key IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Isopropyl | C-H Stretching | 2850-2960 |

| Aromatic | C-H Stretching | ~3030 |

| Aromatic | C=C Ring Stretching | 1450-1600 |

| Aromatic | C-H Out-of-Plane Bending | 650-1000 |

The substitution pattern on a benzene ring can often be determined by analyzing the C-H out-of-plane bending vibrations in the 650 to 1000 cm⁻¹ region of the IR spectrum. libretexts.orgspectroscopyonline.com The specific pattern of bands in this "fingerprint" region is indicative of the relative positions of the substituents. For a 1,2,4,5-tetrasubstituted benzene, a specific pattern of absorption is expected that would differentiate it from, for example, a 1,2,3,4- or 1,2,3,5-tetrasubstituted isomer. The weak overtone bands between 1800 and 2000 cm⁻¹ also provide valuable information for confirming the substitution pattern. spectra-analysis.com

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₈H₃₀), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 246.43 g/mol . nist.gov

The fragmentation pattern in the mass spectrum would likely involve the loss of alkyl fragments from the parent ion. A common fragmentation pathway for alkylbenzenes is the cleavage of the benzylic bond, which would result in the loss of a methyl group (CH₃, 15 Da) or an isopropyl group (C₃H₇, 43 Da) from the molecular ion. The most stable fragment is often the one that results from the formation of a stable carbocation. The presence and relative abundance of these fragment ions in the mass spectrum provide further confirmation of the structure of this compound.

Parent Mass and Fragmentation Patterns

The mass spectrum of this compound provides critical information about its molecular weight and the stability of its molecular ion and fragment ions. The molecular formula of this compound is C18H30, giving it a molecular weight of approximately 246.43 g/mol . nist.govnih.gov

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M+•). The mass spectrum of this compound shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 246, confirming its molecular weight. nist.gov The presence of a significant molecular ion peak is characteristic of aromatic compounds, which can effectively delocalize the positive charge, thereby stabilizing the ion. whitman.edu

The fragmentation of the molecular ion provides a roadmap to the molecule's structure. A key fragmentation pathway for alkylbenzenes is benzylic cleavage, where the bond between the aromatic ring and an alkyl substituent is broken. lscollege.ac.in In the case of this compound, the loss of a methyl group (CH3•, 15 Da) from one of the isopropyl substituents is a highly probable event. This leads to the formation of a stable secondary benzylic carbocation. This fragmentation is evidenced by a significant peak at m/z 231 (246 - 15). nist.gov

Another characteristic fragmentation pattern for alkylbenzenes involves the formation of the tropylium (B1234903) ion (C7H7+), which is a stable seven-membered aromatic ring, at m/z 91. whitman.eduyoutube.com While not always the base peak in highly substituted benzenes, its presence is a strong indicator of the alkylbenzene structure. Further fragmentation of the tropylium ion can lead to the formation of a peak at m/z 65, corresponding to the loss of acetylene (B1199291) (C2H2). whitman.edu The presence of multiple alkyl groups can also lead to more complex rearrangement and fragmentation processes.

Electron Ionization Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of peaks that correspond to the molecular ion and various fragment ions. The data from the National Institute of Standards and Technology (NIST) database provides a detailed look at the relative abundances of these ions. nist.gov The molecular ion peak at m/z 246 is a significant feature of the spectrum. The base peak, which is the most intense peak in the spectrum, is observed at m/z 231, corresponding to the loss of a methyl radical. nist.gov Another prominent peak is observed at m/z 232. nist.gov

The fragmentation of alkylbenzenes is a well-studied process. The initial ionization creates a radical cation, which can then undergo various unimolecular decompositions. core.ac.uk For this compound, the primary fragmentation is the benzylic cleavage to lose a methyl group, forming the [M-15]+ ion. The high stability of the resulting secondary benzylic carbocation drives this fragmentation, making the peak at m/z 231 the most abundant in the spectrum.

Other significant fragments can arise from further loss of alkyl groups or rearrangements. The presence of multiple isopropyl groups can lead to sequential losses of propylene (B89431) (C3H6, 42 Da) or other small neutral molecules. A grouping of peaks around m/z 77, 78, and 79 can also be observed in the spectra of substituted benzenes, corresponding to the phenyl cation (C6H5+), benzene radical cation (C6H6+•), and protonated benzene (C6H7+), respectively. whitman.edu

Below is a data table summarizing the key mass spectrometry data for this compound.

| Property | Value |

| Molecular Formula | C18H30 |

| Molecular Weight | 246.43 g/mol |

| Molecular Ion (M+•) | m/z 246 |

| Base Peak | m/z 231 |

| Key Fragment Ions | m/z 232 |

X-ray Crystallography and Solid-State Structure Determination

While mass spectrometry provides invaluable information about the gaseous ions of a molecule, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the detailed analysis of bond lengths, bond angles, and the nature of intermolecular and intramolecular interactions that govern the packing of molecules in a crystal lattice.

Crystalline Structure Analysis

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the crystalline structures of other polysubstituted benzene derivatives provide insights into the likely structural features of this compound. For sterically hindered molecules like this compound, the conformation of the isopropyl groups relative to the benzene ring is of particular interest. It is expected that the isopropyl groups will adopt conformations that minimize steric hindrance, likely with the methine hydrogens pointing away from adjacent substituents.

In the absence of a determined crystal structure for this compound, a definitive analysis of its unit cell parameters, space group, and precise atomic coordinates is not possible.

Analysis of Intermolecular and Intramolecular Interactions in the Solid State

Despite the lack of a specific crystal structure for this compound, general principles of molecular packing in crowded aromatic systems can be discussed. The solid-state structure will be dictated by a balance of attractive and repulsive non-covalent interactions. researchgate.net

Intramolecular Interactions: The primary intramolecular interactions in this compound are steric in nature. The four bulky isopropyl groups will repel each other, which may lead to some distortion of the benzene ring from perfect planarity, although the energetic cost of disrupting the aromatic system is high. The C-C-C bond angles within the isopropyl groups and the C-C(ring)-C(isopropyl) bond angles will likely adjust to relieve this strain.

Intermolecular Interactions: In the solid state, molecules of this compound will pack to maximize van der Waals interactions. These are non-specific attractive forces that arise from temporary fluctuations in electron density. Given the non-polar nature of the molecule, these dispersion forces will be the dominant cohesive force in the crystal lattice.

Computational and Theoretical Investigations of 1,2,4,5 Tetraisopropylbenzene

Quantum Chemical Calculations of Molecular Geometry and Conformation

Quantum chemical calculations provide a microscopic view of the structural characteristics of 1,2,4,5-tetraisopropylbenzene, focusing on the interplay between the bulky alkyl substituents and the central aromatic ring.

Steric Hindrance Effects of Isopropyl Groups on Benzene (B151609) Ring Planarity

The substitution of four hydrogen atoms on a benzene ring with bulky isopropyl groups introduces considerable steric strain. This steric repulsion between the adjacent isopropyl groups forces a distortion of the benzene ring from its ideal planar geometry. In monosubstituted benzenes, the substituent is typically positioned to minimize steric interactions. libretexts.org However, in a polysubstituted molecule like this compound, the sheer bulk of the four isopropyl groups leads to significant van der Waals repulsions.

This crowding can cause out-of-plane bending of the C-H bonds and even slight puckering of the aromatic ring itself to relieve the strain. The repulsion between the bulky isopropyl groups can cause a restriction of free rotation around the C-N bond in analogous systems, suggesting that similar rotational barriers exist for the C-C bond between the isopropyl groups and the benzene ring in this molecule. researchgate.net Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), are employed to quantify these geometric distortions by calculating bond lengths, bond angles, and dihedral angles that deviate from those of an unsubstituted benzene molecule. nrel.gov

Conformational Analysis of Alkyl Substituents

The orientation of the four isopropyl groups relative to the benzene ring is a key aspect of the molecule's conformational landscape. Each isopropyl group can rotate around the bond connecting it to the benzene ring. However, due to the significant steric hindrance, these rotations are not free. The most stable conformation is one that minimizes the repulsive interactions between the methyl groups of adjacent isopropyl substituents.

Conformational analysis aims to identify the lowest energy arrangement of these groups. For substituted cyclic systems, bulky substituents preferentially occupy positions that minimize steric interactions, such as the equatorial position in cyclohexanes. libretexts.orgmasterorganicchemistry.com In this compound, the isopropyl groups will likely adopt a staggered arrangement to maximize the distance between them. This can result in a "geared" motion where the rotation of one group influences the orientation of its neighbors. The energy barriers for these rotations can be calculated using quantum chemical methods, providing insight into the molecule's dynamic behavior and the relative stability of its different conformers. rsc.org

Thermochemical Properties and Energetic Analysis

The thermochemical properties of this compound, particularly its enthalpy of formation, have been determined through both experimental measurements and theoretical predictions, which are essential for understanding its stability and reactivity.

Enthalpies of Formation (Condensed and Ideal-Gas States)

The enthalpy of formation is a critical thermodynamic parameter. For this compound, this value has been determined for both the solid (condensed) phase and the ideal-gas state.

The standard molar enthalpy of formation in the condensed state (ΔfHm°(cr)) for this compound has been determined experimentally using combustion calorimetry. acs.org This technique involves precisely measuring the heat released during the complete combustion of the compound. nih.govnih.gov From the energy of combustion, the enthalpy of formation can be calculated.

To determine the enthalpy of formation in the ideal-gas state (ΔfHm°(g)), the enthalpy of sublimation must also be determined. This is achieved through measurements of the substance's vapor pressure at different temperatures. acs.orgnih.gov The combination of combustion calorimetry data with vapor pressure measurements allows for the calculation of the gas-phase enthalpy of formation. acs.org

Table 1: Experimental Enthalpies of Formation for this compound

| Property | Value (kJ·mol⁻¹) | State |

|---|---|---|

| Enthalpy of Formation | -349.1 ± 4.2 | Condensed Phase (cr) |

Data sourced from reference acs.org.

Group-additivity methods provide a powerful tool for estimating the thermochemical properties of molecules when experimental data is unavailable. researchgate.netrsc.org This approach assumes that the properties of a larger molecule can be approximated by summing the contributions of its constituent functional groups.

For this compound, the ideal-gas enthalpy of formation can be estimated by summing the contributions for the benzene ring and the isopropyl groups. However, simple group additivity often fails to account for the significant steric interactions present in highly substituted and crowded molecules. acs.org Therefore, correction terms for strain energy must be introduced to achieve accurate predictions. The experimental data obtained for this compound helps in refining these group-additivity parameters and deriving strain energies, thereby improving the predictive accuracy of the methodology for other sterically hindered molecules. acs.orgresearchgate.net

Enthalpies of Fusion and Crystalline Phase Transitions

The enthalpy of fusion for this compound has been experimentally determined. This thermodynamic property is crucial for understanding the phase behavior of the compound and for the design of separation processes. The reported enthalpy of fusion is 19.6 kJ/mol at a melting point of 393 K. nist.gov

Differential scanning calorimetry (DSC) is a primary technique used to determine the enthalpies of fusion and to identify any crystalline phase transitions. acs.orgresearchgate.net For this compound, studies have been conducted to measure these properties, which are vital for characterizing its solid-state behavior. acs.orgresearchgate.net While the primary melting transition is well-documented, further research into potential solid-solid phase transitions at different temperatures could provide a more complete thermodynamic profile of this sterically crowded molecule.

Table 1: Enthalpy of Fusion of this compound

| Property | Value | Temperature (K) | Reference |

|---|---|---|---|

| Enthalpy of Fusion (ΔfusH) | 19.6 kJ/mol | 393 | nist.gov |

Heat Capacities (Solid, Liquid, and Vapor Phases)

The heat capacity of a substance is a fundamental thermodynamic property that describes the amount of heat required to raise its temperature by a certain amount. For this compound, two-phase heat capacities, specifically (solid + vapor) and (liquid + vapor), have been determined from approximately 300 K up to the critical region. acs.orgresearchgate.net These measurements are typically carried out using techniques like differential scanning calorimetry (DSC). acs.org

The heat capacity data is essential for calculating other thermodynamic functions such as enthalpy, entropy, and Gibbs free energy as a function of temperature. For this compound, the heat capacity in the crystalline phase at 298.15 K has been reported. acs.org The ratio of its molar heat capacity (Cp) to the ideal gas constant (R) at this temperature is 50.7. acs.org

Table 2: Heat Capacity of Crystalline this compound

| Property | Value | Temperature (K) | Reference |

|---|---|---|---|

| Cp/R (crystalline) | 50.7 | 298.15 | acs.org |

Critical Temperature, Critical Density, and Critical Pressure Determination

The critical point of a substance is the temperature and pressure at which the liquid and gas phases become indistinguishable. These critical constants are vital for developing equations of state and for process design in supercritical fluid applications. For this compound, the critical temperature and critical density have been determined from experimental data obtained through differential scanning calorimetry (DSC). acs.orgresearchgate.net The critical pressure is then typically derived from these values through fitting procedures. acs.orgresearchgate.net

These experimental determinations are part of a broader effort to improve group-contribution methodologies for estimating the thermophysical properties of pure organic compounds. acs.org The accurate determination of these critical constants for a sterically hindered molecule like this compound provides valuable data for refining such predictive models.

Acentric Factor and Enthalpies of Vaporization

The acentric factor is a conceptual number that is a measure of the non-sphericity of a molecule. It is a critical parameter in many equations of state used to predict the physical properties of fluids. The acentric factor for this compound has been derived from experimental vapor pressure measurements. acs.org

The enthalpy of vaporization, which is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, has also been determined for this compound over a range of temperatures. nist.gov These values were obtained from vapor pressure measurements and are crucial for understanding the intermolecular forces and for the design of distillation and other separation processes. nist.govacs.org

Table 3: Enthalpies of Vaporization of this compound at Various Temperatures

| Enthalpy of Vaporization (ΔvapH) | Temperature (K) | Reference |

|---|---|---|

| 61.1 ± 0.3 kJ/mol | 420 | nist.gov |

| 56.8 ± 0.3 kJ/mol | 460 | nist.gov |

| 52.3 ± 0.5 kJ/mol | 500 | nist.gov |

| 47.5 ± 0.9 kJ/mol | 540 | nist.gov |

Strain Energy Analysis in Crowded Benzene Systems

This compound is a highly substituted benzene derivative, and the presence of four bulky isopropyl groups in close proximity on the benzene ring leads to significant steric strain. Computational chemistry provides powerful tools to quantify this strain energy. The strain energy in such crowded molecules can be estimated by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound.

Density Functional Theory (DFT) and other high-level ab initio methods are commonly employed to calculate the geometries and energies of these systems. The analysis of bond lengths, bond angles, and dihedral angles can reveal the structural deformations that accommodate the steric hindrance. For instance, the isopropyl groups are likely to be pushed out of the plane of the benzene ring, and the C-C-C bond angles within the isopropyl groups and the C-C bonds connecting them to the ring may be distorted from their ideal values. While specific computational studies on the strain energy of this compound are not widely reported, the principles from studies on other sterically hindered aromatic compounds can be applied. The calculated strain energy is a key factor in understanding the molecule's reactivity and thermodynamic stability.

Reaction Mechanism Modeling and Transition State Analysis

Computational Studies of Alkylation Reactions (e.g., Zeolite Catalyzed Processes)

The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of benzene with an isopropylating agent, such as isopropanol (B130326) or propene, often using a solid acid catalyst like a zeolite. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms of these zeolite-catalyzed processes.

These computational investigations typically model a portion of the zeolite framework and the reactant molecules to map out the potential energy surface of the reaction. Two primary mechanisms are generally considered for the alkylation of benzene with propene over zeolites: a stepwise mechanism and a concerted mechanism. rsc.org

In the stepwise mechanism , the propene molecule is first protonated by a Brønsted acid site on the zeolite to form a stable isopropyl carbenium ion intermediate. This carbocation then acts as an electrophile and attacks the benzene ring, leading to the formation of a σ-complex (arenium ion). Subsequent deprotonation of the σ-complex yields the alkylated benzene product and regenerates the acid site.

In the concerted mechanism , the C-C bond formation between the benzene ring and the propene molecule occurs simultaneously with the proton transfer from the zeolite to the propene. This pathway avoids the formation of a discrete carbocation intermediate and proceeds through a single transition state.

Computational studies have shown that the preferred mechanism can depend on the specific zeolite structure, the reaction temperature, and the presence of other molecules in the zeolite pores. rsc.org For the formation of poly-alkylated benzenes like this compound, the computational models must also account for the regioselectivity of the subsequent alkylation steps and the potential for isomerization and transalkylation reactions. Transition state analysis is a critical component of these studies, as it allows for the calculation of activation energies, which are essential for understanding the reaction kinetics and for optimizing reaction conditions.

Elucidation of Structure-Reactivity Relationships

Computational chemistry provides powerful tools to understand the relationship between the molecular structure of this compound and its chemical reactivity. Through methods like Density Functional Theory (DFT), key electronic properties can be calculated to predict how the molecule will interact with other chemical species. The steric and electronic effects of the four isopropyl groups are the dominant factors governing its reactivity.

The bulky isopropyl groups create significant steric hindrance around the benzene ring. This crowding can physically block the approach of reagents, particularly to the substituted carbon atoms of the ring. Computationally, this steric effect can be visualized through the generation of a molecular electrostatic potential (MEP) map. The MEP map illustrates the electron density distribution, with the sterically congested areas around the isopropyl groups showing a neutral potential, effectively shielding the aromatic ring.

Electronically, the isopropyl groups are weak electron-donating groups due to hyperconjugation and induction. This electron donation increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene. However, the substitution pattern is crucial. DFT calculations can quantify this effect by analyzing the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically delocalized over the π-system of the benzene ring, and its energy is a key indicator of the molecule's ability to donate electrons. A higher HOMO energy for this compound compared to benzene would computationally confirm its enhanced nucleophilicity.

The LUMO, conversely, indicates the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the electron-donating nature of the alkyl groups is expected to raise the HOMO energy and slightly raise the LUMO energy, leading to a moderately reduced HOMO-LUMO gap compared to benzene, indicating a higher propensity to react with electrophiles.

To pinpoint the most probable sites for electrophilic attack, computational models can calculate Fukui functions or condensed-to-atom electrophilic indices. These reactivity descriptors quantify the susceptibility of each atom in the molecule to an electrophilic attack. For this compound, these calculations would likely show that the two unsubstituted carbon atoms on the benzene ring (positions 3 and 6) are the most reactive sites, as they are less sterically hindered and benefit from the cumulative electron-donating effect of the four isopropyl groups.

Table 1: Calculated Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.0 eV | Relates to chemical stability and reactivity. |

Note: The values in this table are illustrative and represent typical results from a DFT calculation at a common level of theory.

Simulation of Spectroscopic Data

Computational methods are instrumental in simulating and interpreting the spectroscopic data for this compound, providing insights that complement experimental findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with high accuracy, aiding in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for such predictions.

The predicted chemical shifts are highly dependent on the chemical environment of each nucleus. For this compound, the molecular symmetry dictates the number of unique signals. Due to the plane of symmetry, we expect to see:

Two distinct signals for the aromatic protons (at positions 3 and 6, which are equivalent).

Two signals for the isopropyl methine protons (CH).

Two signals for the isopropyl methyl protons (CH₃).

Three distinct signals for the aromatic carbons.

Two signals for the isopropyl methine carbons.

Two signals for the isopropyl methyl carbons.

Computational models would predict the specific chemical shifts for each of these unique nuclei. The aromatic protons are expected to appear in the typical aromatic region (around 7.0 ppm), while the aliphatic protons of the isopropyl groups will be found upfield. The methine protons will be shifted further downfield than the methyl protons due to their proximity to the aromatic ring. Similarly, the aromatic carbons will have shifts in the 120-150 ppm range, while the aliphatic carbons will be in the 20-40 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.10 | 125.0 |

| Isopropyl C-H (positions 1,4) | 3.20 | 34.0 |

| Isopropyl C-H (positions 2,5) | 3.15 | 33.5 |

| Isopropyl C-CH₃ (positions 1,4) | 1.25 | 24.0 |

| Isopropyl C-CH₃ (positions 2,5) | 1.22 | 23.8 |

Note: The values in this table are illustrative and represent typical results from a GIAO-DFT calculation. Chemical shifts are referenced to TMS.

Computational vibrational spectroscopy involves calculating the frequencies and intensities of the infrared (IR) and Raman active vibrational modes of a molecule. These calculations are typically performed using DFT by first optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).

The resulting vibrational frequencies correspond to specific atomic motions, such as bond stretching, angle bending, and torsional rotations. For this compound, the simulated spectra would be characterized by several key features:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the isopropyl groups would be observed in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a set of characteristic bands between 1600 and 1450 cm⁻¹.

C-H Bending: Aliphatic C-H bending vibrations (scissoring, rocking, and wagging) from the isopropyl groups would be prominent in the 1470-1365 cm⁻¹ region.

Ring Breathing Modes: The symmetric expansion and contraction of the benzene ring result in characteristic Raman active modes, often appearing around 1000 cm⁻¹.

By simulating the IR and Raman spectra, each calculated vibrational mode can be visualized to understand the exact atomic motions involved. This allows for a detailed and unambiguous assignment of the bands observed in experimental spectra.

Table 3: Selected Predicted Vibrational Frequencies for this compound (Illustrative)

| Frequency (cm⁻¹) | Intensity (IR/Raman) | Assignment |

|---|---|---|

| 3050 | Medium/Strong | Aromatic C-H Stretch |

| 2960 | Strong/Strong | Aliphatic C-H Stretch (asymmetric) |

| 2870 | Strong/Strong | Aliphatic C-H Stretch (symmetric) |

| 1610 | Medium/Strong | Aromatic C=C Stretch |

| 1460 | Strong/Medium | Aliphatic C-H Bend |

Note: The values in this table are illustrative and represent typical results from a DFT frequency calculation. Frequencies are often scaled to better match experimental values.

Applications in Advanced Materials Science and Catalysis

Role as Building Blocks for Advanced Materials

The rigid and sterically defined core of 1,2,4,5-tetraisopropylbenzene makes it and its derivatives potential building blocks, or tectons, for the construction of larger, functional molecular architectures.

While this compound itself is not a conventional monomer for large-scale polymer production, its core structure is relevant in the synthesis of specialized polymers and materials. Derivatives of molecules with the 1,2,4,5-substitution pattern are used to create complex materials like covalent organic frameworks (COFs). For instance, related structures with functional groups at the four substitution points can act as cross-linking nodes to build porous, crystalline polymers with high thermal stability and surface area. The steric bulk of the substituents influences the resulting polymer's porosity and mechanical properties.

The formation of liquid crystal phases is highly dependent on molecular shape, typically requiring anisotropic geometries such as rod-like (calamitic) or disk-like (discotic) structures. The molecular structure of this compound, with its four bulky isopropyl groups, does not conform to these typical shapes. Research into the dynamics of the isopropyl groups has been conducted, but there is no significant evidence in the scientific literature to suggest that this compound itself is used as a component in liquid crystal systems brynmawr.edu. Its somewhat globular and symmetric nature is generally not conducive to the formation of ordered, fluid mesophases characteristic of liquid crystals.

Catalytic Applications and Catalyst Component

In the realm of catalysis, this compound has been utilized both as a component in catalytic systems and as a molecule whose steric properties can influence reaction outcomes.

A notable application of this compound is in environmental remediation, specifically in the base-catalyzed decomposition of polychlorinated biphenyls (PCBs). PCBs are persistent organic pollutants that are difficult to break down. In this process, this compound can be used as a catalyst in conjunction with hydrogen transfer agents. Its role is to facilitate the dechlorination of the PCB molecules, rendering them less toxic.

| Catalytic Application Summary | |

| Reaction | Base-catalyzed decomposition of Polychlorinated Biphenyls (PCBs) |

| Role of this compound | Catalyst / Co-catalyst |

| Function | Improves the efficiency of the decomposition process |

The significant steric hindrance presented by the four isopropyl groups is a defining feature of this compound. In catalysis, such steric bulk can be a powerful tool for controlling reaction selectivity. When incorporated into a ligand structure for a metal catalyst, the bulky framework can create a specific pocket around the active site. This can influence which substrate molecules can approach the metal center and in what orientation, thereby directing the reaction to favor a particular product (shape selectivity). For example, in sulfonation reactions, steric hindrance has been shown to direct the position of incoming functional groups on an aromatic ring. The presence of multiple bulky isopropyl groups can preclude substitution at certain positions, thus enhancing the selectivity of the reaction. researchgate.netscribd.comthieme-connect.com

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The defined shape and steric properties of this compound make it an interesting component for designing such systems.

Crowded aromatic systems are often explored as scaffolds for building host molecules. The rigid benzene (B151609) core and the bulky, non-polar isopropyl groups can form predefined cavities or surfaces that are suitable for binding guest molecules through van der Waals forces or hydrophobic interactions. While the molecule itself may not be a host, its derivatives can be. For example, replacing the methyl groups of the isopropyl substituents with functional groups capable of hydrogen bonding or metal coordination can create sophisticated host molecules. Research on similarly substituted benzene derivatives has shown that the 1,2,4,5-pattern can lead to the formation of "quadruped" hosts capable of enclosing guest molecules within a molecular-scale container. researchgate.net These host-guest complexes are central to applications in chemical sensing, separation, and transport.

Investigation of Noncovalent Interactions in Crowded Benzene Systems

A primary noncovalent interaction at play is steric hindrance, a repulsive force resulting from the spatial proximity of the isopropyl groups. This crowding influences the rotational freedom of the isopropyl substituents, forcing them to adopt conformations that minimize energetic penalties. This steric strain can lead to slight distortions of the benzene ring from perfect planarity, a phenomenon observed in other highly substituted aromatic systems.

Furthermore, the specific arrangement of the isopropyl groups allows for the potential of intramolecular C-H•••π interactions. In these interactions, a hydrogen atom from one isopropyl group can interact with the electron-rich π-system of the benzene ring. While individually weak, the cumulative effect of multiple such interactions could contribute to the conformational stability of this compound. The balance between the repulsive steric forces and the attractive dispersion and C-H•••π forces is a key determinant of the molecule's three-dimensional structure.

Detailed computational studies, such as those employing Density Functional Theory (DFT), would be invaluable in quantifying the energetic contributions of these various noncovalent interactions. Such studies could elucidate the preferred rotational conformations of the isopropyl groups and provide a more precise understanding of the subtle balance of forces that govern the structure of this crowded benzene system.

Potential for Encapsulation or Complexation Studies

The unique structural characteristics of this compound, particularly its significant steric bulk, suggest a potential for its use in the field of supramolecular chemistry, specifically in encapsulation and complexation studies. The four isopropyl groups create a well-defined, albeit sterically hindered, molecular surface that could, under appropriate conditions, participate in host-guest chemistry.

One avenue of exploration is the formation of inclusion complexes or clathrates. In the solid state, the bulky isopropyl groups could prevent efficient crystal packing, potentially leading to the formation of voids or channels within the crystal lattice. These cavities could be of a suitable size and shape to accommodate small guest molecules, leading to the formation of a clathrate. The nature of the noncovalent interactions between the this compound host and an encapsulated guest would likely be dominated by van der Waals forces.

Moreover, this compound could serve as a bulky substituent on larger host molecules, such as calixarenes or cyclodextrins. The incorporation of this group could be used to modulate the size and shape of the host's cavity, thereby influencing its guest-binding selectivity. The steric hindrance provided by the tetraisopropylbenzene unit could also be exploited to create protected recognition sites within a larger supramolecular assembly.

While specific studies on the encapsulation or complexation behavior of this compound are not extensively reported in the literature, its molecular structure provides a strong rationale for its investigation in this area. Future research could focus on co-crystallization experiments with a variety of potential guest molecules to explore the formation of inclusion compounds. Furthermore, the synthesis of larger host molecules bearing the this compound moiety would be a promising direction for the development of new selective receptors in supramolecular chemistry.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H30 |

| Molecular Weight | 246.44 g/mol |

| Melting Point | 118 °C stenutz.eu |

| Boiling Point | 260 °C stenutz.eu |

| IUPAC Name | 1,2,4,5-tetra(propan-2-yl)benzene nih.gov |

Compound Names Mentioned in this Article

| Compound Name |

|---|

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

The efficient synthesis of polysubstituted benzenes, particularly those with bulky substituents like 1,2,4,5-tetraisopropylbenzene, remains a key area of research. fiveable.meyoutube.com Future explorations are likely to focus on developing more sustainable and atom-economical synthetic routes.

One promising avenue is the application of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly reduce reaction times and improve yields for a variety of organic reactions, including those involving sterically hindered molecules. nih.govnih.govyoutube.com The rapid and intense heating provided by microwaves could overcome the steric hindrance associated with the introduction of multiple isopropyl groups onto a benzene (B151609) ring. youtube.com Research in this area could focus on optimizing microwave parameters for the alkylation of benzene or partially alkylated precursors.

Another area of interest is the development of one-pot tandem reactions . nih.gov These processes, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and waste reduction. A potential future synthetic strategy for this compound could involve a one-pot reaction that combines, for example, a cyclization or aromatization step with the alkylation steps.

Furthermore, photocatalytic methods are emerging as a green alternative for the synthesis of various organic compounds. semanticscholar.org Future research could investigate the use of photocatalysts to drive the synthesis of this compound under mild conditions, potentially offering a more environmentally friendly route compared to traditional Friedel-Crafts alkylation methods that often rely on harsh Lewis acid catalysts.

| Synthetic Approach | Potential Advantages | Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, enhanced efficiency for sterically hindered molecules. nih.govnih.govyoutube.com | Optimization of microwave parameters for the synthesis of this compound. |

| One-Pot Tandem Reactions | Increased efficiency, reduced waste, simplified work-up procedures. nih.gov | Development of novel tandem reaction sequences for the direct synthesis of this compound. |

| Photocatalysis | Environmentally friendly, mild reaction conditions, potential for novel reaction pathways. semanticscholar.org | Exploration of suitable photocatalysts and reaction conditions for the synthesis of this compound. |

Development of New Catalytic Applications

The current use of this compound as a catalyst in conjunction with hydrogen transfer agents for the decomposition of polychlorinated biphenyls (PCBs) highlights its potential in catalysis. chemicalbook.com Future research is expected to expand on this and explore new catalytic roles for this molecule and its derivatives.

One area of significant potential is in the development of novel ligands for organometallic catalysis . The bulky isopropyl groups of this compound can create a specific steric environment around a metal center, which can influence the selectivity and activity of a catalyst. By functionalizing the benzene ring with coordinating groups, new ligands could be synthesized for applications in areas such as asymmetric catalysis, where fine control over the steric environment is crucial.

Furthermore, derivatives of this compound could be explored as organocatalysts . The unique electronic properties conferred by the four isopropyl groups could be harnessed to catalyze a range of organic transformations. Research in this area would involve the synthesis of functionalized derivatives and the evaluation of their catalytic activity in various reaction types.

There is also potential for the use of this compound in materials-based catalysis . For instance, it could be incorporated into the structure of porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), to create catalysts with specific properties. The bulky nature of the molecule could be used to control the pore size and environment within these materials, leading to catalysts with enhanced selectivity.

Advanced Spectroscopic Probes for Dynamic Behavior

The dynamic behavior of the isopropyl groups in this compound, particularly their rotational motion, is a key factor influencing its physical and chemical properties. Advanced spectroscopic techniques can provide detailed insights into these dynamics.

Neutron scattering , including inelastic neutron scattering (INS) and quasi-elastic neutron scattering (QENS), is a powerful technique for studying the motion of hydrogen atoms in molecules. acs.orgnih.gov Previous studies on similar sterically hindered molecules, such as hexamethylbenzene (B147005) and durene (1,2,4,5-tetramethylbenzene), have successfully used neutron scattering to probe the hindered rotational motions of the methyl groups. aip.orgaip.org Future research could apply these techniques to this compound to determine the potential energy barriers to isopropyl group rotation and to understand how these dynamics are influenced by temperature and the solid-state packing of the molecules.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for probing the dynamics of molecules in the solid state. Techniques such as variable-temperature NMR and two-dimensional exchange spectroscopy (2D-EXSY) could be employed to study the rotational dynamics of the isopropyl groups over a wide range of timescales.

Femtosecond spectroscopy could be used to investigate the ultrafast dynamics of this compound following electronic excitation. This could provide insights into the initial steps of photochemical and photophysical processes, which could be relevant for potential applications in areas such as organic electronics.

| Spectroscopic Technique | Information Gained | Potential Research Application |

| Neutron Scattering (INS, QENS) | Rotational dynamics of isopropyl groups, potential energy barriers. acs.orgnih.govaip.orgaip.org | Characterization of the dynamic behavior of this compound in the solid state. |

| Solid-State NMR Spectroscopy | Isopropyl group rotation rates and mechanisms. | Understanding the influence of molecular packing on the dynamic behavior of this compound. |